methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310361
InChI: InChI=1S/C21H18ClFN4O3/c1-30-20(28)13-4-2-3-5-16(13)26-21(29)27-9-8-17-18(25-11-24-17)19(27)14-10-12(22)6-7-15(14)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)
SMILES:
Molecular Formula: C21H18ClFN4O3
Molecular Weight: 428.8 g/mol

methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC16310361

Molecular Formula: C21H18ClFN4O3

Molecular Weight: 428.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C21H18ClFN4O3
Molecular Weight 428.8 g/mol
IUPAC Name methyl 2-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H18ClFN4O3/c1-30-20(28)13-4-2-3-5-16(13)26-21(29)27-9-8-17-18(25-11-24-17)19(27)14-10-12(22)6-7-15(14)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)
Standard InChI Key IKOSVMLVXSGQSS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3

Introduction

Synthesis Pathway

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Imidazopyridine Core: This step may involve cyclization reactions using precursors like substituted pyridines and amines.

  • Introduction of Substituents: Electrophilic substitution reactions are used to attach the chloro and fluoro groups to the phenyl ring.

  • Amide Bond Formation: Coupling agents like carbodiimides (e.g., DCC or EDC) facilitate the formation of the amide bond between the imidazopyridine core and benzoic acid derivative.

  • Esterification: The methyl ester group can be introduced using methanol under acidic conditions.

Pharmaceutical Research

The structural features of this compound suggest potential bioactivity:

  • The imidazopyridine scaffold is commonly found in drugs targeting central nervous system disorders, cancer, and infectious diseases.

  • The presence of halogenated phenyl groups (chloro and fluoro) enhances lipophilicity and may improve membrane permeability and binding affinity to biological targets.

Anticancer Activity

Halogenated imidazopyridines have been explored for their ability to inhibit enzymes like kinases or disrupt protein-protein interactions in cancer pathways.

Anti-inflammatory Potential

The amide bond and aromatic ester groups may contribute to inhibition of enzymes like cyclooxygenase (COX), indicating anti-inflammatory properties.

Structural Analysis

A detailed structural analysis would involve techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms.

  • Infrared Spectroscopy (IR): To identify functional groups via characteristic absorption bands.

Biological Evaluation

Studies on similar compounds suggest:

  • Cytotoxicity Assays: Testing against cancer cell lines like HeLa or HCT-116.

  • Enzyme Inhibition Studies: Screening for activity against kinases or other therapeutic targets.

  • ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity for drug development.

Comparison with Related Compounds

FeatureMethyl 2-(...)benzoateRelated Halogenated Imidazopyridines
Core StructureImidazopyridineImidazole or Pyridine Variants
SubstituentsChloro-fluorophenylVarious halogenated or alkyl groups
ApplicationsAnticancer, anti-inflammatory potentialCNS disorders, infectious diseases
Molecular Weight~401.82 g/molVaries (~300–500 g/mol)

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